5-Chloro-8-methoxyquinoline-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-8-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-5-4-9(12)8-3-2-7(6-14)13-11(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOEQJFOCITHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 8 Methoxyquinoline 2 Carbaldehyde
Elucidation of Reaction Mechanisms and Intermediates
The elucidation of reaction mechanisms for transformations involving 5-chloro-8-methoxyquinoline-2-carbaldehyde would necessitate the identification and characterization of transient intermediates. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry would be pivotal in detecting and structurally characterizing these short-lived species. For instance, in condensation reactions, the formation of imine or enamine intermediates could be monitored. Isotopic labeling studies could further clarify the pathways by which bonds are formed and broken.
While no specific studies on this compound were identified, research on related 2-chloroquinoline-3-carbaldehydes demonstrates the formation of various intermediates depending on the reaction conditions and reactants. These can range from simple addition products to more complex cyclized intermediates.
Kinetic Studies of Key Reactions
For example, in a nucleophilic substitution reaction at the C2-chloro position, kinetic data could help distinguish between an SNAr (addition-elimination) or a concerted mechanism. Similarly, the kinetics of aldehyde derivatization reactions would shed light on the electrophilicity of the carbonyl carbon.
Computational Approaches to Reaction Mechanism Elucidation (e.g., Transition State Theory)
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the reaction mechanisms of this compound. By modeling the potential energy surface of a reaction, it is possible to locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
Transition State Theory can then be applied to calculate theoretical rate constants and activation energies, which can be compared with experimental data if available. Such computational studies on related quinoline (B57606) derivatives have successfully elucidated the feasibility of different reaction pathways and provided detailed electronic and structural information about the transition states. For instance, calculations can reveal the role of the quinoline nitrogen in stabilizing intermediates or transition states through resonance or inductive effects.
Impact of Substituent Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by its substituent pattern. The chloro group at the 5-position and the methoxy (B1213986) group at the 8-position exert both electronic and steric effects. The chloro group is electron-withdrawing through induction, while the methoxy group is electron-donating through resonance.
A systematic investigation would involve synthesizing a series of derivatives with varying substituents at these positions and studying their impact on reaction rates and product distributions. This would allow for the construction of Hammett or Taft plots to correlate the electronic and steric properties of the substituents with the observed reactivity. For example, replacing the methoxy group with a more electron-donating or electron-withdrawing group would modulate the electron density of the quinoline ring system, thereby affecting the rates of both electrophilic and nucleophilic reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an essential tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 5-Chloro-8-methoxyquinoline-2-carbaldehyde is predicted to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) is expected to be the most deshielded, appearing as a singlet far downfield, typically in the range of δ 9.5–10.5 ppm.
The protons on the quinoline (B57606) ring system would appear in the aromatic region (δ 7.0–9.0 ppm). The proton at the C3 position is expected to show a doublet due to coupling with the C4 proton. Similarly, the C4 proton would appear as a doublet. The protons on the benzene (B151609) portion of the quinoline ring, H6 and H7, would also exhibit doublet or doublet of doublets patterns based on their coupling with each other.
The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet in the upfield region, likely around δ 4.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 9.5 – 10.5 | Singlet (s) | N/A |
| H3 | 8.0 – 8.5 | Doublet (d) | 8.0 – 9.0 |
| H4 | 7.5 – 8.0 | Doublet (d) | 8.0 – 9.0 |
| H6 | 7.8 – 8.2 | Doublet (d) | 8.5 – 9.5 |
| H7 | 7.2 – 7.6 | Doublet (d) | 8.5 – 9.5 |
| OCH₃ | ~ 4.0 | Singlet (s) | N/A |
Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 190 ppm. The carbon atoms of the quinoline ring would resonate in the δ 110–160 ppm range. The carbon attached to the chlorine (C5) and the carbon attached to the methoxy group (C8) would have their chemical shifts influenced by these substituents. The methoxy carbon itself would produce a signal in the upfield region, typically around δ 55-60 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbaldehyde) | ~190 |
| C2 | ~150 |
| C3 | ~125 |
| C4 | ~137 |
| C4a | ~140 |
| C5 | ~128 |
| C6 | ~130 |
| C7 | ~115 |
| C8 | ~155 |
| C8a | ~145 |
| OCH₃ | ~56 |
Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary.
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H3 and H4, and between H6 and H7, confirming their adjacent positions on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to link each proton signal (H3, H4, H6, H7, and OCH₃) to its corresponding carbon signal (C3, C4, C6, C7, and OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity. Key expected correlations would include the aldehyde proton (CHO) to C2 and C3, and the methoxy protons (-OCH₃) to C8. These correlations would be vital in confirming the placement of the functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A NOESY spectrum could show a correlation between the methoxy protons and the H7 proton, further confirming the structure.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Raman (FT-Raman) Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.
The IR and Raman spectra of this compound would be dominated by several characteristic absorption bands.
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1690–1715 cm⁻¹. The C-H stretch of the aldehyde proton would likely appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Quinoline Core: The C=C and C=N stretching vibrations of the aromatic quinoline ring system would give rise to a series of bands in the 1450–1650 cm⁻¹ region. C-H out-of-plane bending vibrations would appear in the fingerprint region below 900 cm⁻¹.
Methoxy Group: The C-O-C asymmetric stretching vibration is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
Chloro Group: The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the fingerprint region, usually between 800 and 600 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1690 - 1715 |
| Aldehyde | C-H Stretch | 2820 - 2880 & 2720 - 2780 |
| Quinoline | C=C / C=N Stretch | 1450 - 1650 |
| Methoxy | C-O-C Asymmetric Stretch | 1230 - 1270 |
| Methoxy | C-O-C Symmetric Stretch | 1020 - 1060 |
| Chloroalkane | C-Cl Stretch | 600 - 800 |
Note: These are predicted values based on general group frequencies. Actual experimental values may vary.
A Potential Energy Distribution (PED) analysis is a theoretical calculation that accompanies computational frequency predictions (e.g., using Density Functional Theory, DFT). It quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each calculated vibrational mode.
For this compound, a PED analysis would be crucial for accurately assigning the complex vibrations in the 1000–1600 cm⁻¹ region, where the vibrational modes of the quinoline ring often couple with the C-O stretching of the methoxy group and bending modes of the aldehyde. For example, a band around 1580 cm⁻¹ might have contributions from both C=C stretching in the ring and a C-H bending mode. A PED analysis would dissect these contributions, allowing for a more precise understanding of the molecule's vibrational dynamics. No experimental or calculated PED analysis for this specific compound is currently available in the reviewed literature.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides significant insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The electronic absorption spectrum of this compound is dominated by the extended π-conjugated system of the quinoline ring, which acts as the principal chromophore. The absorption bands observed in the UV-Vis spectrum typically correspond to π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In quinoline derivatives, these transitions are responsible for the strong absorption bands typically observed in the UV region.
n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands often appear as shoulders on the main absorption peaks or at longer wavelengths.
While specific experimental data for this compound is not extensively reported, theoretical studies on analogous compounds, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), have been performed using Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions. eurjchem.com Such calculations help in assigning the observed spectral bands to specific molecular orbital transitions, like the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, which characterizes the primary electronic excitation.
The polarity of the solvent can significantly influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. The interaction between the solvent and the solute's ground and excited states can cause shifts in the spectral bands.
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents for π → π* transitions, as the more polar excited state is stabilized to a greater extent than the ground state.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur for n → π* transitions in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding.
Studies on related quinoline-carbaldehydes demonstrate that increasing solvent polarity generally leads to a bathochromic shift in the maximum absorption wavelength (λmax), indicating a more polar excited state. eurjchem.com This behavior is crucial for understanding the electronic nature of the molecule and its potential applications in environments of varying polarity.
Table 1: Representative Solvent Effects on UV-Vis Absorption Maxima for a Quinoline Derivative (Note: This table is illustrative of the expected trends for this compound based on data for analogous compounds.)
| Solvent | Polarity Index | Typical λmax (nm) |
| n-Hexane | 0.1 | ~320 |
| Dichloromethane (B109758) | 3.1 | ~328 |
| Acetonitrile | 5.8 | ~335 |
| Ethanol (B145695) | 4.3 | ~338 |
| Dimethyl Sulfoxide (B87167) | 7.2 | ~345 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound, with a molecular formula of C₁₁H₈ClNO₂, the nominal molecular weight is 221.64 g/mol . chemscene.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous validation of the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is routinely used to characterize newly synthesized quinoline derivatives. mdpi.com The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by two mass units (M+ and M+2).
Table 2: HRMS Data for Molecular Formula Validation of C₁₁H₈ClNO₂
| Parameter | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Ion Form ([M+H]⁺) | C₁₁H₉ClNO₂⁺ |
| Calculated Exact Mass | 222.0316 |
| Expected Found Mass | 222.031x ± 0.0005 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
While the specific crystal structure of this compound is not publicly documented, analysis of a closely related isomer, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, provides a clear example of the data that can be obtained. nih.govnih.gov In this isomer, the quinoline fused-ring system is nearly planar. nih.govnih.gov The analysis reveals the precise orientation of the methoxy and carbaldehyde groups relative to the quinoline plane. nih.govnih.gov A similar analysis of this compound would confirm the connectivity of the atoms and reveal its specific conformational preferences and packing arrangement in the crystal lattice. Such a study would definitively establish the molecular architecture and provide insights into potential intermolecular interactions, such as π-π stacking or halogen bonding.
Table 3: Illustrative Crystallographic Data Based on the Isomer 2-Chloro-8-methoxyquinoline-3-carbaldehyde (Note: This data is for a structural isomer and serves to exemplify the parameters obtained from a single-crystal X-ray diffraction study.)
| Parameter | Data for C₁₁H₈ClNO₂ Isomer nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.4763 (8) |
| b (Å) | 3.9246 (2) |
| c (Å) | 17.6295 (9) |
| β (°) | 104.802 (3) |
| Volume (ų) | 968.36 (9) |
| Z (molecules/unit cell) | 4 |
| Key Structural Feature | Quinoline ring system is almost planar. |
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and ground-state properties of molecules. researchgate.net By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can predict molecular properties with a favorable balance of accuracy and computational cost. Such studies on quinoline (B57606) derivatives typically employ hybrid functionals like B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve reliable results. researchgate.netdergi-fytronix.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. arxiv.org For 5-Chloro-8-methoxyquinoline-2-carbaldehyde, which possesses rotatable single bonds associated with the methoxy (B1213986) and carbaldehyde groups, a conformational analysis is essential. dergi-fytronix.com This involves systematically rotating these bonds to explore the conformational landscape and identify the global minimum energy structure as well as other low-energy conformers. arxiv.org The optimized geometry provides key structural parameters.
Table 1: Key Geometric Parameters Calculated in a Typical DFT Geometry Optimization (Note: The following values are illustrative of what would be calculated and are based on typical bond lengths and angles for similar structures, not specific data for this compound.)
| Parameter | Description | Expected Value Range |
| Bond Lengths (Å) | C-Cl | ~1.75 Å sci-hub.se |
| C-O (methoxy) | ~1.36 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| C-N (ring) | ~1.32 - 1.38 Å | |
| Bond Angles (°) | C-C-Cl | ~119° - 121° |
| C-O-C (methoxy) | ~117° - 119° | |
| C-C=O (aldehyde) | ~123° - 125° | |
| Dihedral Angles (°) | C-C-C=O | Defines the orientation of the aldehyde group relative to the quinoline ring. |
Following geometry optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), are used to calculate the partial atomic charges on each atom. bhu.ac.inhuntresearchgroup.org.uk This information helps to identify electron-rich and electron-deficient centers in this compound. The analysis of molecular orbitals (MOs) provides a detailed picture of the bonding interactions and electronic delocalization across the quinoline ring system. huntresearchgroup.org.uk
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com
The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature.
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Note: These are the parameters that would be calculated in an FMO analysis. Specific values for this compound require a dedicated computational study.)
| Descriptor | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net The MEP surface is color-coded to indicate different potential regions:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net
For this compound, negative MEP regions would be expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carbaldehyde groups, identifying them as nucleophilic centers. Positive regions would be located on the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stabilization. It examines charge delocalization by analyzing all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. eurjchem.comwisc.edu
While global descriptors from FMO analysis provide a general measure of reactivity, local reactivity descriptors like Fukui functions pinpoint specific atomic sites prone to attack. chemrxiv.orgvub.be The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. chemrxiv.org
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (measures reactivity towards an electron-donating reagent).
f-(r): For electrophilic attack (measures reactivity towards an electron-accepting reagent).
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom, the most reactive sites for different types of reactions can be identified. researchgate.net Another powerful descriptor, the dual descriptor (Δf(r)), can also be used to unambiguously distinguish between sites susceptible to nucleophilic versus electrophilic attack. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a primary quantum mechanical method for studying the electronic excited states of molecules. aps.org It is widely used to simulate spectroscopic properties, such as UV-visible absorption spectra, by calculating the vertical transition energies from the ground state to various excited states.
For quinoline derivatives, TD-DFT calculations are crucial for understanding their photophysical behavior. In a comprehensive theoretical study on the analogous compound 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), TD-DFT was employed to simulate its UV-vis spectrum in different solvents, including ethanol (B145695), DMSO, and water. eurjchem.com The calculations help assign the observed absorption bands to specific electronic transitions, which are typically π → π* and n → π* in nature for such aromatic systems. The analysis of frontier molecular orbitals (HOMO and LUMO) is integral to this process, as the primary electronic transitions often occur between these orbitals.
The integral equation formalism polarizable continuum (IEFPCM) model is frequently used in conjunction with TD-DFT to account for the effect of solvent on the electronic transitions. eurjchem.com For polar molecules like substituted quinolines, the solvent can induce a shift in the absorption maxima (solvatochromism), which can be accurately predicted with these methods. These simulations provide valuable insights into how the molecule's environment influences its electronic and optical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This method is pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govscilit.com
While no specific QSAR models for this compound were found, numerous studies have been performed on quinoline derivatives, particularly for their anti-tubercular activity against Mycobacterium tuberculosis. allsubjectjournal.comnih.govjournaljsrr.com The general QSAR workflow involves several key steps:
Data Set Preparation : A series of quinoline compounds with experimentally measured biological activities is collected. This set is typically divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), topological, and constitutional properties. allsubjectjournal.comnih.gov
Model Generation and Validation : Statistical methods, such as Multiple Linear Regression (MLR) and Genetic Algorithms (GA), are used to select the most relevant descriptors and build a regression model. journaljsrr.com A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set, a high cross-validated R² (Q²), and good predictive power for the test set (R²pred). journaljsrr.com
For quinoline derivatives, QSAR studies have shown that descriptors related to van der Waals volume, electron density, and electronegativity can be pivotal for anti-tubercular activity. nih.gov Such models can guide the rational design of novel, more potent quinoline-based therapeutic agents. journaljsrr.com
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed insights into conformational changes, molecular motion, and intermolecular interactions. nih.govmdpi.com
MD simulations have been applied to quinoline derivatives to understand their dynamic interactions with biological targets, such as enzymes, which is crucial for drug design. researchgate.net These simulations can reveal key intermolecular interactions, calculate binding energies, and describe the dynamic behavior of the ligand within a protein's active site over time. researchgate.net Furthermore, MD simulations are used to investigate the behavior of molecules in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study hydration patterns, solvent accessibility, and the stability of different molecular conformations. mdpi.comnih.gov
For instance, a combined DFT and MD simulation study was performed on 5-chloro-8-hydroxyquinoline (B194070) to investigate its reactive properties. researchgate.net Such studies can elucidate how the molecule interacts with its immediate environment, which is governed by a complex interplay of hydrogen bonds, van der Waals forces, and electrostatic interactions. The choice of force field is critical for the accuracy of MD simulations, and various force fields are available for biomolecules and organic solvents. mdpi.com
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. nih.govwikipedia.org The method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). chemrxiv.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org
The NCI analysis typically generates two types of plots:
3D Isosurface Plots : These plots provide a visual representation of non-covalent interactions in real space. The isosurfaces are colored according to the nature and strength of the interaction. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red indicates repulsive steric clashes. nih.govresearchgate.net
2D Scatter Plots : These plots show the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). Spikes in the low-density, low-gradient region of the plot correspond to specific non-covalent interactions. researchgate.net
A theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde utilized NCI and RDG analyses to investigate its intermolecular interactions. eurjchem.com Such analyses are critical for understanding crystal packing, molecular self-assembly, and ligand-receptor binding. For this compound, these methods would allow for the characterization of intramolecular hydrogen bonds (if any), π-π stacking interactions between quinoline rings, and van der Waals interactions involving the chloro, methoxy, and carbaldehyde substituents.
Theoretical Prediction and Calculation of Linear and Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties is a significant area of materials science, with applications in telecommunications, data storage, and optical signal processing. researchgate.net Molecules with large NLO responses typically feature an extended π-conjugated system and significant intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups.
Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. nanobioletters.com
For quinoline derivatives, the presence of substituents can significantly enhance NLO properties. The this compound scaffold contains an electron-donating group (methoxy) and electron-withdrawing groups (chloro and carbaldehyde) attached to the π-conjugated quinoline system, suggesting potential for NLO activity. Theoretical calculations on related compounds have confirmed that quinoline derivatives can exhibit notable NLO behavior. researchgate.netnanobioletters.com For example, DFT calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde and 5-chloro-8-hydroxyquinoline have provided values for their polarizability and hyperpolarizability, indicating a significant NLO response that is often compared to the standard NLO material, urea. eurjchem.comresearchgate.net
Below is a table of calculated NLO properties for compounds analogous to this compound, demonstrating the typical magnitude of these values.
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |
|---|---|---|---|---|
| 5-chloro-8-hydroxyquinoline | 1.69 | 1.57 x 10-23 | 1.14 x 10-30 | researchgate.net |
| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | 2.84 | 2.22 x 10-23 | 2.33 x 10-30 | eurjchem.com |
These theoretical predictions are essential for screening candidate molecules and guiding the synthesis of new materials with enhanced NLO properties. nih.gov
Coordination Chemistry and Ligand Design Incorporating the Quinoline Scaffold
Design and Synthesis of Transition Metal Complexes with 5-Chloro-8-methoxyquinoline-2-carbaldehyde as a Ligand Precursor
The primary route to designing transition metal complexes using this compound involves its conversion into a Schiff base ligand. This is achieved through a condensation reaction between the aldehyde group of the quinoline (B57606) derivative and the primary amino group of a selected amine. nih.goviosrjournals.org This reaction creates an imine or azomethine (-C=N-) linkage, effectively extending the ligand scaffold.
The general synthetic pathway can be described in two main steps:
Metal Complexation: The synthesized Schiff base ligand is then reacted with a transition metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in an alcoholic solution. rsc.org The reaction mixture is typically refluxed, leading to the precipitation of the metal complex upon cooling. The resulting complexes can then be isolated by filtration, washed, and dried. researchgate.net The stoichiometry of the metal to ligand in the final complex (e.g., 1:1 or 1:2) depends on the coordination number of the metal ion and the denticity of the Schiff base ligand. rsc.orgresearchgate.net
For instance, reacting this compound with an amino compound containing additional donor groups (like a hydroxyl or another amino group) can yield a tridentate or tetradentate ligand capable of forming highly stable chelates with metal ions, often resulting in octahedral or square planar geometries. rsc.orgresearchgate.net
Spectroscopic and Structural Characterization of Metal Chelates
Once synthesized, the structures of the metal chelates are elucidated using a combination of analytical and spectroscopic techniques. These methods confirm the successful coordination of the Schiff base ligand to the metal center and provide insights into the coordination geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the formation of the Schiff base and its subsequent coordination. Key spectral changes include:
The disappearance of the C=O stretching band of the aldehyde group (typically around 1680-1700 cm⁻¹) from the precursor. mdpi.com
The appearance of a new, strong band corresponding to the azomethine (-C=N-) group of the Schiff base, usually in the 1600-1650 cm⁻¹ region. iosrjournals.org
A shift in the -C=N- stretching frequency upon coordination to the metal ion, which indicates the involvement of the imine nitrogen in bonding.
The appearance of new low-frequency bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
| Compound Type | Key Functional Group | Typical Wavenumber (cm⁻¹) | Observation |
|---|---|---|---|
| Quinoline-2-carbaldehyde Precursor | C=O (aldehyde) | ~1690 | Present |
| Free Schiff Base Ligand | C=N (azomethine) | ~1625 | New band appears; C=O band disappears |
| Transition Metal Complex | C=N (coordinated) | ~1605 | Shifts to lower frequency upon coordination |
| Transition Metal Complex | M-N | ~450-550 | New band appears |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is used to confirm the ligand structure. The signal for the azomethine proton (-CH=N-) is characteristic. Upon complexation, shifts in the chemical signals of the protons near the coordination sites provide evidence of metal-ligand bonding. eurjchem.com
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about their electronic structure and geometry. The spectra typically show intense bands in the UV region assigned to π-π* and n-π* intraligand transitions within the quinoline and any associated aromatic rings. researchgate.net In the visible region, the appearance of new, weaker bands can often be attributed to d-d transitions of the metal center or to metal-to-ligand charge transfer (MLCT) bands. The positions of these d-d transitions are indicative of the ligand field strength and the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.net
Structural Analysis: In many cases, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. Studies on analogous quinoline-based Schiff base complexes have revealed common geometries such as distorted octahedral for Co(II) and Ni(II) and square planar or tetrahedral for Cu(II) and Zn(II) complexes. researchgate.netresearchgate.net
Investigation of Electronic and Photophysical Properties of Coordination Compounds
The photophysical properties of coordination compounds derived from quinoline scaffolds are of significant interest due to their potential applications in sensing, imaging, and optoelectronics. The quinoline moiety itself is a fluorophore, and its electronic properties can be finely tuned by substitution and metal coordination.
The electronic absorption spectra of these complexes are typically dominated by ligand-centered (LC) transitions. nih.gov However, coordination to a transition metal introduces new electronic states, leading to the possibility of Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) transitions. nccr-must.ch These charge-transfer bands are sensitive to the nature of the metal, its oxidation state, and the ligand environment. msu.edu
Upon photoexcitation, many quinoline-based Schiff base complexes exhibit fluorescence or phosphorescence. The emission properties are influenced by several factors:
The Nature of the Metal Ion: Paramagnetic metals like Cu(II) or Ni(II) often quench fluorescence through efficient intersystem crossing to non-emissive triplet states. researchgate.net In contrast, complexes with closed-shell metal ions like Zn(II) or Cd(II) are more likely to be luminescent, with emission originating from a ligand-centered excited state. researchgate.netrsc.org
Ligand Structure: The rigidity of the ligand framework is crucial. More rigid structures tend to have higher quantum yields as non-radiative decay pathways are minimized. nih.gov
Solvent Polarity: The emission wavelength and intensity can be sensitive to the polarity of the environment, with charge-transfer emission bands showing significant solvatochromism. nih.gov
Research on related systems shows that the introduction of a metal ion can either enhance or quench the intrinsic fluorescence of the ligand. This modulation of emission upon metal binding is the basis for their application as fluorescent chemosensors. rsc.org
| Property | Description | Influencing Factors |
|---|---|---|
| Absorption (UV-Vis) | Dominated by intraligand (π-π, n-π) and charge transfer (MLCT/LMCT) transitions. | Metal ion, ligand structure, solvent. |
| Emission (Luminescence) | Fluorescence or phosphorescence, typically originating from ligand-centered or MLCT states. | Nature of metal (diamagnetic vs. paramagnetic), ligand rigidity. researchgate.net |
| Quantum Yield | Efficiency of the emission process. Often higher for rigid complexes of d¹⁰ metals (Zn, Cd). | Metal ion, temperature, molecular vibrations. nih.gov |
| Stokes Shift | The difference in energy between the absorption and emission maxima. | Structural relaxation in the excited state. nih.gov |
Exploration of Ligand Field Effects on Metal Center Reactivity and Catalytic Potential
The electronic environment created by the Schiff base ligand around the metal center, known as the ligand field, has a profound effect on the metal's d-orbitals. This, in turn, influences the reactivity of the complex and its potential to act as a catalyst. The Schiff base ligands derived from this compound typically act as N,N'- or N,O-donors, creating a specific splitting of the metal's d-orbitals.
The strength of the ligand field and the resulting geometry of the complex are critical for catalysis. For example, complexes that are coordinatively unsaturated (i.e., have open coordination sites) or can easily lose a ligand are often better catalysts, as they can readily bind substrate molecules. ijfans.org
Transition metal Schiff base complexes have demonstrated catalytic activity in a range of organic reactions:
Oxidation Reactions: Complexes of Co(II), Mn(II), and Cu(II) have been shown to catalyze the oxidation of phenols and alkenes. ijfans.orgscispace.comresearchgate.net The metal center can cycle between different oxidation states, facilitating the transfer of electrons.
Hydrolysis Reactions: Certain copper(II) Schiff base complexes have been found to enhance the rate of hydrolysis reactions. researchgate.net
Reduction Reactions: Iron and cobalt Schiff base complexes have been investigated for the electro-catalytic reduction of oxygen. scispace.comresearchgate.net
The reactivity of the metal center is tuned by the electronic properties of the quinoline ligand. The chloro and methoxy (B1213986) substituents on the quinoline ring modify the electron density on the donor atoms, which alters the ligand field strength and the redox potential of the metal center. This electronic tuning allows for the rational design of catalysts with specific activities. ijfans.org
Catalytic Applications of Quinoline Based Systems in Organic Synthesis
Utilization of 5-Chloro-8-methoxyquinoline-2-carbaldehyde and Its Derivatives as Ligands in Homogeneous Catalysis
While direct catalytic applications of this compound are not extensively documented in readily available literature, the broader class of quinoline-2-carbaldehyde derivatives serves as a versatile platform for the design of ligands for homogeneous catalysis. The nitrogen atom of the quinoline (B57606) ring and the aldehyde functionality (or its derivatives, such as imines from Schiff base formation) provide excellent coordination sites for a variety of transition metals.
The primary route to employing these compounds in catalysis is through the formation of Schiff base ligands. These are typically synthesized by the condensation reaction between a quinoline-2-carbaldehyde derivative and a primary amine. The resulting imine, in conjunction with the quinoline nitrogen, creates a bidentate or potentially polydentate ligand capable of forming stable complexes with metal ions.
Table 1: Examples of Catalytic Reactions Using Quinoline-Based Schiff Base Ligands
| Catalyst Type | Reaction | Substrates | Product | Yield | Reference |
| Copper(II) Schiff Base Complex | Claisen-Schmidt Condensation | Aldehydes, Acetophenone | Chalcone (B49325) Derivatives | >90% | mdpi.com |
| Rhodium Complex | Reductive Amination/Asymmetric Transfer Hydrogenation | Quinoline-2-carbaldehydes, Anilines | Chiral N,N'-diaryl vicinal diamines | High | Not specified in abstract |
Research into copper(II) complexes with Schiff bases derived from 2-amino pyridine (B92270) and 3-chlorobenzaldehyde (B42229) has demonstrated their effectiveness in catalyzing the Claisen-Schmidt condensation for the synthesis of chalcone derivatives. mdpi.com These reactions, often carried out using ultrasonication, have shown remarkable catalytic activity and high yields of over 90%. mdpi.com The study highlights the potential of metal complexes of Schiff bases as efficient catalysts in organic synthesis. mdpi.com
Furthermore, rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoline-2-carbaldehydes with anilines has been developed for the enantioselective synthesis of chiral N,N'-diaryl vicinal diamines. This method showcases the utility of quinoline-2-carbaldehyde derivatives in asymmetric catalysis, leading to products with high enantioselectivities.
Although specific data on the catalytic performance of complexes derived directly from this compound is scarce, the established reactivity of analogous quinoline aldehydes suggests that its Schiff base derivatives would likely form stable complexes with transition metals such as copper, nickel, cobalt, and rhodium. These complexes would be anticipated to exhibit catalytic activity in a range of organic transformations, including but not limited to, C-C bond-forming reactions, oxidations, and asymmetric synthesis. The electronic effects of the chloro and methoxy (B1213986) substituents on the quinoline ring could potentially modulate the catalytic activity and selectivity of the resulting metal complexes.
Development of Organocatalytic Systems Derived from Quinoline Structures
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The quinoline framework, with its inherent basic nitrogen atom and tunable electronic properties, provides a valuable scaffold for the design of novel organocatalysts.
A notable example involves a highly selective organocatalytic three-component reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic methylene (B1212753) active compounds. This reaction, catalyzed by L-proline, leads to the efficient synthesis of novel functionalized 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] researchgate.netmdpi.comnaphthyridine derivatives in good to high yields without the need for column chromatography. This protocol underscores the potential of quinoline aldehydes in multicomponent reactions under mild, metal-free conditions.
The development of chiral organocatalysts derived from quinoline structures has also been a significant area of research. These catalysts have been successfully applied in a variety of asymmetric transformations. For instance, chiral phosphoric acids have been used in the enantioselective reduction of quinolines to tetrahydroquinolines, which are prevalent structural motifs in natural products and pharmaceuticals.
Table 2: Examples of Organocatalytic Reactions Involving Quinoline Derivatives
| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |
| L-proline | Three-component reaction | 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, dimedone | 4H-pyrano[2,3-b]quinoline derivatives | Not applicable |
| Chiral Phosphoric Acid | Asymmetric transfer hydrogenation | Quinolines | Tetrahydroquinolines | Not specified |
The application of bifunctional organocatalysts, which possess both a basic and an acidic site, has also been explored. Proline-type organocatalysts, for example, have been employed in a wide range of asymmetric reactions. While direct application of this compound in such systems is not explicitly reported, its structural features suggest potential for derivatization into novel organocatalysts. The aldehyde group could be modified to incorporate other catalytically active functionalities, and the quinoline nitrogen could act as a basic site.
Research into Heterogeneous Catalysts Incorporating Quinoline Moieties
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The incorporation of catalytically active species onto solid supports is a key strategy in developing robust and sustainable chemical processes. Quinoline moieties have been investigated as components of heterogeneous catalytic systems.
One area of research focuses on the synthesis of quinolines using heterogeneous catalysts. While this does not directly involve the use of pre-formed quinoline derivatives as part of the catalyst, it highlights the compatibility of the quinoline synthesis with solid-supported catalytic systems. For example, nanocatalysts have been explored for the environmentally friendly and efficient synthesis of quinoline derivatives.
More directly relevant is the immobilization of quinoline-based catalysts onto solid supports. For instance, metal complexes of quinoline-derived ligands can be anchored to polymers, silica, or other inorganic materials. This approach combines the high selectivity and activity of homogeneous catalysts with the practical benefits of heterogeneous catalysis. While specific examples involving this compound are not prominent in the literature, the principle has been demonstrated with other quinoline derivatives.
Table 3: Approaches to Heterogeneous Catalysis Involving Quinolines
| Catalyst Type | Description | Application |
| Nanocatalysts | Various metal nanoparticles | Synthesis of substituted quinoline derivatives |
| Immobilized Quinoline Complexes | Metal complexes of quinoline-based ligands anchored on solid supports | General organic transformations (e.g., C-C coupling, oxidation) |
The development of such heterogeneous catalysts is an active area of research. The robust nature of the quinoline ring makes it a suitable candidate for incorporation into solid-supported systems that may be subjected to harsh reaction conditions. Future research may explore the grafting of this compound or its derivatives onto solid supports to create novel heterogeneous catalysts for a range of synthetic applications.
Supramolecular Chemistry and Advanced Materials Research
Investigation of Molecular Recognition and Self-Assembly Properties
While specific experimental studies on the molecular recognition and self-assembly of 5-Chloro-8-methoxyquinoline-2-carbaldehyde are not extensively documented in publicly available research, its structural features provide a strong basis for predicting its behavior. The molecule possesses several sites capable of participating in non-covalent interactions, which are crucial for molecular recognition and self-assembly processes. mdpi.com
The quinoline (B57606) ring's nitrogen atom and the oxygen atoms of the methoxy (B1213986) and carbaldehyde groups can act as hydrogen bond acceptors. The aromatic rings themselves are capable of engaging in π-π stacking interactions. Such interactions are known to drive the self-assembly of quinoline derivatives into ordered supramolecular structures. For instance, studies on related quinoline compounds have demonstrated that π-π stacking interactions, with centroid-centroid distances around 3.5 Å, play a key role in stabilizing their crystal packing. mdpi.com Theoretical studies on similar molecules, like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), have utilized Natural Bond Orbital (NBO) analysis to understand intermolecular interactions, revealing the importance of the pyridine (B92270) ring in strengthening these connections. eurjchem.com
The potential non-covalent interactions for this compound are summarized below:
| Interaction Type | Participating Functional Groups | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Aldehyde Oxygen, Methoxy Oxygen, Quinoline Nitrogen (as acceptors) | Directional control, formation of tapes, sheets, or chains |
| π-π Stacking | Quinoline aromatic system | Stabilization of layered structures, formation of columnar stacks |
| Halogen Bonding | Chlorine at C5 position (as a halogen bond donor) | Directional interactions with nucleophilic atoms |
| Dipole-Dipole | Polar C=O, C-O, and C-Cl bonds | Overall packing and orientation of molecules in the solid state |
These interactions suggest that this compound has the necessary attributes to form predictable, ordered supramolecular architectures, a key requirement for the bottom-up fabrication of functional materials.
Formation and Characterization of Cocrystals and Multi-Component Solid Forms
There is a lack of specific published research on the formation and characterization of cocrystals or multi-component solid forms involving this compound. However, the field of crystal engineering frequently utilizes the functional groups present in this molecule to design novel solid forms with tailored properties. The aldehyde group, in particular, is a well-known participant in forming stable synthons with coformers containing hydroxyl or amide groups.
The study of polymorphism and cocrystallization is crucial as different solid forms can exhibit varied physical properties. For example, different polymorphs of the related compound 5-chloro-8-hydroxyquinoline (B194070) have been identified, showing differences in crystal structure, water solubility, and dissolution rates. researchgate.net This highlights the importance of controlling the solid form of quinoline derivatives.
While no specific cocrystals of this compound have been reported, crystallographic data for the closely related isomer, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, is available and provides insight into the molecular geometry and packing of similar structures. nih.govnih.gov
Table 1: Crystallographic Data for the Analogous Compound 2-Chloro-8-methoxyquinoline-3-carbaldehyde This data is for a related isomer and is presented for illustrative purposes.
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₁H₈ClNO₂ | nih.gov |
| Molecular Weight | 221.63 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Key Feature | Quinoline fused-ring system is almost planar. | nih.govnih.gov |
Exploration of Quinoline Derivatives as Building Blocks for Functional Materials (e.g., organic electronics, optical materials)
Quinoline derivatives are recognized as privileged scaffolds in materials science due to their inherent electronic and photophysical properties. researchgate.net They form the core of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net The electron-deficient nature of the pyridine part of the quinoline ring makes these compounds behave as n-type semiconductors. researchgate.net
Although this compound has not been specifically detailed in studies for organic electronics, its structure is relevant. The quinoline core provides a rigid, planar π-conjugated system necessary for charge transport. The substituents significantly modulate the electronic properties:
5-Chloro group: Acts as an electron-withdrawing group, which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
8-Methoxy group: Acts as an electron-donating group, which can raise the HOMO and LUMO energy levels.
2-Carbaldehyde group: Also electron-withdrawing, further influencing the electronic landscape of the molecule.
This push-pull electronic structure can lead to interesting optical properties, such as intramolecular charge transfer (ICT), which is desirable for non-linear optical materials and emissive layers in OLEDs. For instance, theoretical studies on 8-hydroxyquinoline-based semiconductors have shown that their optical bandgap and charge transport characteristics can be tuned for use in photoactive layers. mdpi.com The aldehyde functionality also serves as a synthetic handle to create more complex conjugated systems, such as Schiff bases, which themselves have applications in optoelectronics. mdpi.com
Design of Fluorescent Probes and Chemosensors based on Quinoline Frameworks
The quinoline scaffold is a prominent fluorophore used extensively in the design of fluorescent probes and chemosensors. researchgate.net These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a measurable change in their fluorescence properties. researchgate.netnih.gov
The aldehyde group at the C-2 position of this compound is a key feature for its potential use in chemosensors. It allows for the straightforward synthesis of Schiff bases via condensation reaction with primary amines. researchgate.netbepls.com Schiff bases are a versatile class of compounds where the imine (-C=N-) linkage can be part of the analyte recognition site. Binding of an analyte to a receptor unit appended to the amine can trigger photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable "turn-on" or "turn-off" fluorescent signal.
For example, Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde have been successfully used as "turn-on" fluorescent probes for detecting water content in organic solvents and for sensing metal ions like Zn²⁺. researchgate.net The general mechanism involves the analyte interacting with the sensor, which alters the electronic state of the quinoline fluorophore, thus modulating its emission.
Table 2: Examples of Quinoline-Aldehyde Based Chemosensors
| Parent Aldehyde | Analyte Detected | Sensing Mechanism |
|---|---|---|
| 8-hydroxyquinoline-2-carboxaldehyde | Water | Excited-State Intramolecular Proton Transfer (ESIPT) |
| 8-hydroxyquinoline-2-carboxaldehyde | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) |
Given these precedents, this compound is a promising precursor for developing new chemosensors. The specific electronic tuning provided by the chloro and methoxy groups could be exploited to optimize the sensitivity, selectivity, and photophysical properties (e.g., emission wavelength, quantum yield) of the final sensor molecule.
Q & A
Q. What synthetic routes are recommended for preparing 5-Chloro-8-methoxyquinoline-2-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves functionalizing the quinoline core via chlorination and methoxylation. For example, starting with 8-hydroxyquinoline, methoxylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions. Subsequent chlorination at the 5-position may employ POCl₃ or SOCl₂ in anhydrous solvents. Optimization includes controlling temperature (e.g., 0–5°C for chlorination to avoid over-substitution) and using catalysts like DMF for regioselectivity. Yields can be improved by purifying intermediates via column chromatography and monitoring reaction progress with TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and functional groups?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and aldehyde (-CHO) groups. Chlorine’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts (e.g., δ 8.5–10 ppm for aldehyde).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the aldehyde carbonyl stretch, while C-O-C stretches (~1250 cm⁻¹) verify methoxy groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2- vs. 3-carbaldehyde isomers) using SHELXL for refinement .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:
Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Structure Solution : SHELXD or intrinsic phasing for initial models.
Refinement : SHELXL refines positional and thermal parameters. The aldehyde oxygen’s electron density map should show clear occupancy at the 2-position.
Validation : Check CIF files with PLATON for missed symmetry or disorder. ORTEP-3 visualizes bond lengths/angles, ensuring methoxy and chloro substituents align with expected geometry .
Q. How do researchers address discrepancies between spectroscopic and crystallographic data for quinoline derivatives?
Methodological Answer:
- Case Study : If NMR suggests a 3-carbaldehyde structure but SCXRD indicates 2-carbaldehyde, cross-validate with NOESY (to probe spatial proximity) or DFT calculations (to predict ¹³C chemical shifts).
- Error Sources : Crystallographic disorder (e.g., aldehyde group rotation) may distort results. Use TWINABS in SHELX to model twinning or anisotropic refinement for heavy atoms like chlorine .
Q. What strategies enable regioselective functionalization of the quinoline ring with chloro and methoxy groups?
Methodological Answer:
- Directed Metalation : Use LDA or Grignard reagents to deprotonate specific positions. The methoxy group at C8 directs electrophiles to C5 via ortho/para effects.
- Protection/Deprotection : Temporarily protect the aldehyde with ethylene glycol to avoid side reactions during chlorination.
- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps, indicating redox activity.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., metalloenzymes), leveraging the aldehyde’s chelation potential .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and IR data for the aldehyde group?
Methodological Answer:
- Scenario : IR shows a carbonyl peak, but NMR lacks an aldehyde proton signal.
- Hypotheses :
- Tautomerism : The aldehyde may exist as an enol in solution. Test by varying solvent polarity (CDCl₃ vs. DMSO-d₆).
- Oxidation : The aldehyde might have oxidized to a carboxylic acid. Confirm via HRMS ([M+H]⁺ +16 amu for -COOH).
- Crystallographic Evidence : SCXRD definitively confirms the presence/absence of the aldehyde group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
